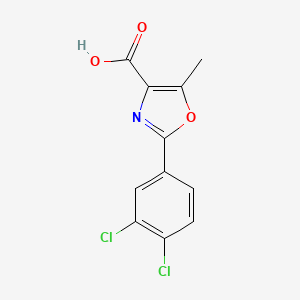

2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Description

Structural Nomenclature and International Union of Pure and Applied Chemistry Designation

The systematic nomenclature of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and oxygen atoms within a five-membered aromatic ring system. The compound is catalogued in chemical databases with the molecular formula C₁₁H₇Cl₂NO₃ and bears the Chemical Abstracts Service registry number 1443979-88-1. The International Union of Pure and Applied Chemistry designation explicitly identifies the core oxazole ring numbering system, where the oxygen atom occupies position 1, nitrogen occupies position 3, and the carboxylic acid functionality is attached at position 4. The systematic name reflects the precise positioning of the dichlorophenyl substituent at position 2 of the oxazole ring, with chlorine atoms specifically located at the 3 and 4 positions of the phenyl ring. Alternative nomenclature systems have designated this compound as 2-(3,4-Dichlorophenyl)-5-methyloxazole-4-carboxylic acid, demonstrating the flexibility inherent in chemical naming conventions while maintaining structural clarity.

The compound's identification in major chemical databases utilizes standardized molecular descriptors including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations. The International Chemical Identifier string InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) provides a unique computational representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O offers an alternative linear representation that facilitates database searching and structural analysis. The molecular weight of 272.08 grams per mole positions this compound within the range typical for small molecule pharmaceuticals and research compounds. The PubChem Compound Identifier 62232805 serves as a permanent digital identifier for accessing comprehensive chemical and biological data associated with this specific molecular entity.

Core Structural Features: Oxazole Ring, Dichlorophenyl Substituent, and Carboxylic Acid Moiety

The fundamental architecture of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid centers upon the five-membered oxazole heterocycle, which provides the structural foundation for the molecule's chemical and biological properties. Oxazoles are aromatic compounds characterized by the presence of both nitrogen and oxygen atoms within the ring system, positioned with one carbon atom separating these heteroatoms. The aromatic character of the oxazole ring, while less pronounced than that observed in thiazole analogues, contributes significantly to the overall stability and reactivity profile of the compound. The oxazole moiety exhibits weak basic properties, with the conjugate acid displaying a pKa value of approximately 0.8, substantially lower than the pKa of 7 observed for imidazole systems. This acidic behavior influences the compound's interactions with biological targets and affects its solubility characteristics in various chemical environments.

The dichlorophenyl substituent attached at position 2 of the oxazole ring introduces significant electronic and steric effects that modulate the compound's overall chemical behavior. The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring creates a distinct electronic environment characterized by electron-withdrawing effects that influence both the reactivity of the aromatic system and the properties of adjacent functional groups. The 3,4-dichlorophenyl substitution pattern represents one of several possible dichlorination configurations, each conferring unique physicochemical properties to the resulting compound. The specific positioning of these halogen atoms affects the compound's lipophilicity, metabolic stability, and potential for intermolecular interactions through halogen bonding mechanisms. The aromatic phenyl ring system provides additional structural rigidity and contributes to the compound's overall molecular volume and surface area characteristics.

The carboxylic acid functional group located at position 4 of the oxazole ring serves as a critical structural element that significantly influences the compound's chemical reactivity and biological activity potential. Carboxyl groups are characterized by the presence of a carbon atom double-bonded to oxygen and single-bonded to a hydroxyl group, creating the characteristic R-COOH structural motif. The carboxylic acid moiety introduces hydrophilic characteristics to the otherwise lipophilic dichlorophenyl-oxazole framework, contributing to the compound's amphiphilic nature. The ionizable hydrogen atom of the carboxyl group enables pH-dependent changes in molecular charge state, affecting solubility, membrane permeability, and protein binding interactions. The carboxylic acid functionality also serves as a versatile handle for chemical modifications, including esterification, amidation, and salt formation reactions that can modulate the compound's pharmacokinetic properties.

The methyl group positioned at the 5 position of the oxazole ring represents the smallest alkyl substituent and contributes modest steric and electronic effects to the overall molecular architecture. This methyl substitution influences the compound's conformational preferences and may affect the accessibility of other functional groups for intermolecular interactions. The combination of these structural elements creates a compound with distinct three-dimensional architecture that determines its recognition by biological targets and its behavior in chemical reactions.

Comparative Analysis with Analogous Oxazole Derivatives

The structural comparison of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid with related oxazole derivatives reveals important structure-activity relationships and highlights the significance of specific substitution patterns in determining molecular properties. The parent compound oxazole-4-carboxylic acid, with molecular formula C₄H₃NO₃ and Chemical Abstracts Service number 23012-13-7, represents the simplest member of this chemical family, containing only the basic oxazole ring with a carboxylic acid substituent at position 4. This fundamental structure lacks both the dichlorophenyl substituent at position 2 and the methyl group at position 5, providing a baseline for understanding how additional substituents modify the compound's characteristics. The molecular weight of oxazole-4-carboxylic acid at approximately 129 grams per mole is substantially lower than that of the target compound, reflecting the absence of the larger aromatic substituent.

The intermediate derivative 5-methyl-1,3-oxazole-4-carboxylic acid, bearing Chemical Abstracts Service number 103879-58-9 and molecular formula C₅H₅NO₃, incorporates the methyl substituent at position 5 while retaining the unsubstituted oxazole-carboxylic acid core. This compound provides insight into the specific contribution of the methyl group to the overall molecular properties, independent of the dichlorophenyl substituent effects. The molecular weight of 143 grams per mole for this intermediate derivative demonstrates the incremental structural complexity introduced by simple alkyl substitution. The comparison between these compounds illustrates how systematic structural modifications can be used to optimize desired properties while maintaining the essential oxazole-carboxylic acid pharmacophore.

Analysis of isomeric dichlorophenyl oxazole derivatives reveals the critical importance of substitution position and regiochemistry in determining molecular behavior. The compound 3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, with Chemical Abstracts Service number 4402-78-2, represents an isoxazole analogue where the nitrogen and oxygen atoms occupy different relative positions within the five-membered ring. Despite sharing the same molecular formula C₁₁H₇Cl₂NO₃ and molecular weight of 272 grams per mole, this isoxazole derivative exhibits distinct chemical and biological properties due to the altered heteroatom arrangement. The positioning of the dichlorophenyl group at position 3 rather than position 2, combined with the isoxazole ring system, creates a different electronic environment that affects reactivity and molecular recognition patterns.

Table 1: Comparative Analysis of Related Oxazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Chemical Abstracts Service Number |

|---|---|---|---|---|

| Oxazole-4-carboxylic acid | C₄H₃NO₃ | 129.08 | Basic oxazole ring, carboxylic acid at position 4 | 23012-13-7 |

| 5-methyl-1,3-oxazole-4-carboxylic acid | C₅H₅NO₃ | 143.11 | Methyl group at position 5, carboxylic acid at position 4 | 103879-58-9 |

| 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | C₁₁H₇Cl₂NO₃ | 272.08 | 3,4-dichlorophenyl at position 2, methyl at position 5 | 1443979-88-1 |

| 3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | C₁₁H₇Cl₂NO₃ | 272.08 | Isoxazole ring, 2,4-dichlorophenyl at position 3 | 4402-78-2 |

Further structural variations include compounds with different dichlorophenyl substitution patterns, such as 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with Chemical Abstracts Service number 3919-76-4. This compound maintains the isoxazole ring system but positions the chlorine atoms at the 2 and 6 positions of the phenyl ring, creating a symmetrical substitution pattern that may influence molecular conformation and intermolecular interactions differently than the asymmetric 3,4-dichlorophenyl arrangement. The compound 5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid represents another variation where the dichlorophenyl group is attached at position 5 of the oxazole ring rather than position 2, with the chlorine atoms positioned at the 2 and 5 positions of the phenyl ring. These structural comparisons demonstrate how subtle changes in substitution pattern and position can generate libraries of related compounds with potentially distinct biological activities and chemical properties.

Historical Context and Relevance in Organic Chemistry and Medicinal Research

The development of oxazole chemistry has its roots in the pioneering work of late 19th and early 20th century organic chemists who recognized the potential of heterocyclic compounds in expanding the chemical space available for drug discovery and materials science. Arthur Rudolf Hantzsch made foundational contributions to heterocyclic chemistry in 1887 when he synthesized thiazole and proposed the existence of related aromatic heterocycles including imidazole, oxazole, and selenazole. Hantzsch's synthetic methods provided the framework for preparing these aromatic heterocyclic systems and established the theoretical foundation for understanding their electronic properties and reactivity patterns. The recognition that these compounds represented analogues of thiazole opened new avenues for systematic exploration of structure-activity relationships within the broader family of five-membered heterocycles.

The Fischer oxazole synthesis, developed by Emil Fischer in 1896 during his tenure at Berlin University, represented one of the first reliable methods for constructing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. This synthetic methodology provided chemists with the tools necessary to access oxazole derivatives with specific substitution patterns, enabling systematic structure-activity relationship studies. The Fischer synthesis involved the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, representing a dehydration reaction that could proceed under relatively mild conditions. The development of this and related synthetic methods facilitated the preparation of libraries of oxazole compounds for biological evaluation and contributed to the eventual recognition of oxazoles as important pharmacophores in medicinal chemistry.

Contemporary research in oxazole-based medicinal chemistry has revealed the exceptional versatility of these heterocyclic systems in interacting with biological targets through diverse non-covalent interactions. The presence of both nitrogen and oxygen atoms within the five-membered aromatic ring enables oxazole compounds to engage in hydrogen bonding, electrostatic interactions, and π-π stacking arrangements with amino acid residues in protein binding sites. Systematic reviews of oxazole-based medicinal chemistry have documented the broad spectrum of biological activities exhibited by these compounds, including antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, analgesic, antidiabetic, antiparasitic, anti-obesitic, anti-neuropathic, and antioxidative properties. The structural diversity achievable through systematic substitution of the oxazole core has enabled medicinal chemists to optimize these compounds for specific therapeutic applications while minimizing unwanted side effects.

The specific compound 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid represents the convergence of several important medicinal chemistry concepts, including the incorporation of halogen atoms for metabolic stability and enhanced potency, the use of carboxylic acid functionality for improved solubility and target specificity, and the strategic placement of substituents to optimize molecular recognition. The dichlorophenyl moiety reflects the widespread use of halogenated aromatic systems in pharmaceutical compounds, where chlorine atoms can enhance binding affinity through halogen bonding interactions and improve metabolic stability by blocking sites of enzymatic oxidation. The positioning of chlorine atoms at the 3 and 4 positions of the phenyl ring creates a specific electronic environment that may contribute to selective recognition by biological targets.

The continuing relevance of oxazole derivatives in modern drug discovery efforts is evidenced by the ongoing development of oxazole-containing clinical candidates and approved medications. The ability of oxazole systems to serve as bioisosteres for other aromatic heterocycles while providing unique binding profiles has maintained their importance in contemporary medicinal chemistry research. The compound 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid exemplifies the sophistication of current approaches to heterocyclic drug design, where multiple structural elements are combined in a single molecule to achieve desired pharmacological properties while maintaining acceptable physicochemical characteristics for drug development.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCCLFXRXPQHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193366 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(3,4-dichlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-88-1 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(3,4-dichlorophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-(3,4-dichlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1443979-88-1) is a synthetic organic compound with potential biological activity. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, along with relevant case studies and research findings.

- Molecular Formula : C11H7Cl2NO3

- Molecular Weight : 272.09 g/mol

- IUPAC Name : 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

- Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| HUH7 | 10.1 | 5-Fluorouracil (18.78) |

| U-937 | Not specified | Doxorubicin |

In a study comparing various derivatives, it was found that some compounds exhibited superior cytotoxicity to doxorubicin, particularly against leukemia and breast cancer cell lines . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting a mechanism of action that may involve the activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid:

- Cytotoxicity Studies : In a comparative study of oxazole derivatives, this compound showed significant cytotoxicity against the HUH7 liver carcinoma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil .

- Mechanistic Insights : Western blot analysis in MCF-7 cells revealed increased expression levels of p53 and caspase-3 cleavage upon treatment with this compound, indicating activation of apoptotic pathways .

- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring structure were shown to affect the antiproliferative activities significantly. The presence of halogen atoms in the phenyl ring generally decreased biological potency .

Scientific Research Applications

Pharmaceutical Development

Research indicates that 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid may have potential applications in drug development. Its oxazole moiety is known to exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.

Case Study : A study highlighted the synthesis of various oxazole derivatives and their evaluation for anti-inflammatory and analgesic activities. The presence of the dichlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability when formulated into drug delivery systems .

Agrochemical Applications

The compound's structural characteristics suggest potential use as a herbicide or pesticide. The dichlorophenyl group is often associated with herbicidal activity.

Case Study : Research on related compounds has shown that modifications in the oxazole ring can lead to enhanced herbicidal properties. In particular, derivatives with chlorinated phenyl groups have demonstrated effectiveness against various weed species, indicating that 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid could be explored for similar applications .

Cosmetic Formulations

The compound has been investigated for its role in cosmetic formulations due to its potential skin benefits and stability.

Case Study : A study on topical formulations indicated that incorporating oxazole derivatives could enhance skin penetration and improve the efficacy of active ingredients. The compound's ability to stabilize emulsions and enhance skin hydration was noted as a significant advantage in cosmetic applications .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential use in anti-inflammatory and analgesic drug formulations. |

| Agrochemicals | Possible herbicidal activity against various weed species based on structural similarities. |

| Cosmetics | Enhances skin hydration and stability in topical formulations; improves bioavailability of actives. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in aromatic substitution patterns, heterocyclic core (oxazole vs. thiazole/isoxazole), and substituent positions. Below is a comparative analysis based on available evidence:

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Insights

Heterocyclic Core Variations: The substitution of oxygen with sulfur in the thiazole analog (CAS: 257876-07-6) enhances electron delocalization and may alter binding affinity in biological systems .

Substituent Position Effects: Chlorine at 3,4-positions (target compound) vs. 2,3- or 3,5-positions in analogs influences steric hindrance and electronic interactions. For example, the 3,4-dichloro configuration enhances lipophilicity, which may improve membrane permeability .

Applications and Research Findings :

- The target compound is marketed as a high-purity intermediate for life science research, whereas thiazole analogs (e.g., CAS: 257876-07-6) are listed in reagent catalogs for synthetic chemistry .

- Isoxazole derivatives (e.g., CAS: 1071400-76-4) are often explored as enzyme inhibitors due to their rigid, planar structures, though direct pharmacological data for the target compound remains unspecified .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves:

- Formation of the oxazole ring system with appropriate substitution.

- Introduction of the 3,4-dichlorophenyl group at the 2-position.

- Installation of the methyl group at the 5-position.

- Functionalization at the 4-position to introduce the carboxylic acid group.

This is often achieved through the lithiation of substituted isoxazoles or oxazoles followed by carboxylation with carbon dioxide, or via cyclization reactions starting from substituted benzoyl derivatives and amino alcohols or hydroxylamine derivatives.

Lithiation and Carboxylation Method

A classical approach involves the lithiation of 3,5-disubstituted isoxazoles or oxazoles followed by carboxylation:

- Step 1: Starting from 3-phenyl-5-chloroisoxazole derivatives, nucleophilic substitution replaces the chlorine with alkoxy or thioalkoxy groups.

- Step 2: Treatment with n-butyllithium generates the 4-lithio intermediate.

- Step 3: The lithio intermediate is reacted with carbon dioxide to yield the corresponding 4-carboxylic acid derivative.

This method is supported by detailed studies on 3,5-disubstituted isoxazoles, where the lithiation at the 4-position was confirmed by subsequent reactions forming 4-carboxylic acids and 4-iodo compounds.

Cyclization via Benzoyl Chloride and Amino Hydroxybenzoic Acid

An alternative synthetic route is described in a patent for related compounds (e.g., Tafamidis analogs), which can be adapted for the preparation of 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid:

- Step 1: React 3,4-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in the absence of a base, optionally in solvents such as tetrahydrofuran, toluene, or water.

- Step 2: The reaction mixture is stirred at controlled temperatures (10-30°C) to form an intermediate amide.

- Step 3: The intermediate undergoes cyclization to form the oxazole ring, yielding the target carboxylic acid compound.

- Step 4: Purification involves solvent removal, precipitation, washing with methanol, and drying.

This process benefits from mild reaction conditions and provides good yields of the target compound with high purity.

Reaction Conditions and Solvents

The choice of solvents and reaction conditions significantly affects the yield and purity:

| Step | Solvent(s) Used | Temperature (°C) | Notes |

|---|---|---|---|

| Formation of amide intermediate | Toluene, tetrahydrofuran, water | 10-30 | Dropwise addition of benzoyl chloride |

| Cyclization and precipitation | Methanol, water | 25-60 | Stirring and filtration steps |

| Lithiation | Ether solvents (e.g., THF) | Low temperature | Use of n-butyllithium |

| Carboxylation | CO2 gas | Low temperature | Quenching with acid |

Analytical Confirmation

The identity and purity of the synthesized compound are confirmed by:

- Infrared Spectroscopy (IR): Characteristic carboxylic acid and oxazole ring vibrations.

- Nuclear Magnetic Resonance (NMR): Chemical shifts corresponding to aromatic protons, methyl group, and carboxylic acid proton.

- Elemental Analysis: Consistency with calculated carbon, hydrogen, nitrogen, and chlorine content.

- Melting Point Determination: Consistent with literature values for the compound or its polymorphs.

Summary Table of Preparation Methods

Research Findings and Improvements

- The lithiation method allows for selective functionalization at the 4-position of the oxazole ring, enabling the synthesis of various carboxylic acid derivatives with different substituents.

- The cyclization method using benzoyl chloride and amino hydroxybenzoic acid provides an improved, efficient route with fewer purification steps and potential for scale-up.

- Recent patents emphasize solvent optimization and temperature control to enhance yield and purity.

- The formation of amorphous polymorphs and their isolation by solvent removal techniques such as spray drying or lyophilization are important for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : A plausible route involves cyclocondensation of 3,4-dichlorophenyl-substituted precursors with β-keto esters. For example, analogous methods for isoxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) use o-chlorobenzoxime chloride and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination steps . Adapt this by substituting 3,4-dichlorophenylhydrazine and optimizing ring-closure conditions (e.g., solvent polarity, temperature).

Q. How can the purity and structural identity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation.

- NMR (¹H/¹³C) : Characterize the oxazole ring (C-4 carboxylic proton at δ ~13 ppm) and dichlorophenyl substituents (distinct aromatic splitting patterns).

- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹). Reference analogous oxazole carboxylates for spectral comparison .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Despite limited hazard data for this specific compound, assume GHS Category 2 (skin/eye irritation) based on structural analogs (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a desiccator at 2–8°C in inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxazole ring formation?

- Methodological Answer : Key factors include:

- Catalyst Selection : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of dichlorophenyl intermediates.

- Temperature Control : Maintain 80–100°C to accelerate cyclization while minimizing side reactions (e.g., decarboxylation). Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What crystallographic challenges arise when resolving this compound’s structure?

- Methodological Answer : The dichlorophenyl group may induce twinning or poor diffraction. Use SHELXT for initial phase solution and SHELXL for refinement. Employ high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve Cl atoms. For disordered regions, apply ISOR/SADI restraints .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions (e.g., shifted NMR peaks) often stem from:

- Tautomerism : The oxazole-carboxylic acid equilibrium can alter proton environments. Use DMSO-d₆ to stabilize the carboxylate form.

- Residual Solvents : Dry samples under high vacuum (<0.1 mbar) for 24 hours.

- Isomeric Byproducts : Optimize purification via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.